2-ethoxy-N-methyl-N-phenylacetamide 2-ethoxy-N-methyl-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14815188
InChI: InChI=1S/C11H15NO2/c1-3-14-9-11(13)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

2-ethoxy-N-methyl-N-phenylacetamide

CAS No.:

Cat. No.: VC14815188

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2-ethoxy-N-methyl-N-phenylacetamide -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2-ethoxy-N-methyl-N-phenylacetamide
Standard InChI InChI=1S/C11H15NO2/c1-3-14-9-11(13)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
Standard InChI Key TWHMYMOTHZXDJN-UHFFFAOYSA-N
Canonical SMILES CCOCC(=O)N(C)C1=CC=CC=C1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 2-ethoxy-N-methyl-N-phenylacetamide is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Its IUPAC name derives from the acetamide core substituted with ethoxy, methyl, and phenyl groups at the nitrogen and α-carbon positions. Key structural features include:

  • An ethoxy group at the α-position of the acetamide chain, enhancing lipophilicity.

  • N-methyl and N-phenyl substituents, which sterically hinder rotational freedom and influence electronic properties .

The compound’s structure is analogous to 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448054-17-8), differing primarily in the absence of a hydroxyethyl and methylthiophenyl group.

Physicochemical Properties

While direct data for 2-ethoxy-N-methyl-N-phenylacetamide is sparse, estimates based on structural analogs suggest:

PropertyValueSource Analogue
Boiling Point320–350°C (predicted) ,
Density1.12–1.15 g/cm³ (predicted) ,
pKa8.2–8.7 (predicted)
LogP (Lipophilicity)2.5–3.0

The ethoxy group contributes to moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), while the phenyl ring reduces aqueous solubility .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step alkylation and acylation reactions:

  • N-Methylation of Aniline:
    Aniline reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methylaniline .

  • Acylation with Ethoxyacetyl Chloride:
    N-Methylaniline undergoes acylation using ethoxyacetyl chloride (ClCOCH₂OCH₂CH₃) under anhydrous conditions :

    N-Methylaniline+ClCOCH2OCH2CH32-Ethoxy-N-methyl-N-phenylacetamide+HCl\text{N-Methylaniline} + \text{ClCOCH}_2\text{OCH}_2\text{CH}_3 \rightarrow \text{2-Ethoxy-N-methyl-N-phenylacetamide} + \text{HCl}

    Yields are optimized at 60–70°C with triethylamine as an acid scavenger .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Structural confirmation relies on:

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.1 ppm (N–CH₃), and δ 7.2–7.5 ppm (phenyl protons) .

  • FT-IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C–O–C) .

Research Gaps and Future Directions

Current data on 2-ethoxy-N-methyl-N-phenylacetamide remain fragmentary. Priority areas include:

  • Comprehensive Bioactivity Profiling: Screening against bacterial, fungal, and cancer cell lines.

  • Thermal Stability Analysis: Differential scanning calorimetry (DSC) to assess decomposition pathways .

  • Structure-Activity Relationship (SAR) Studies: Modifying ethoxy chain length to optimize pharmacokinetics.

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